molecular formula C14H21NO3 B2387525 n-Carbobenzoxy-d-tert-leucinol CAS No. 186692-52-4

n-Carbobenzoxy-d-tert-leucinol

Cat. No.: B2387525
CAS No.: 186692-52-4
M. Wt: 251.326
InChI Key: KJWHWKVTZVGMHH-LBPRGKRZSA-N
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Description

Significance of Chiral Amino Alcohols and Their N-Protected Derivatives in Stereoselective Chemistry

Chiral amino alcohols are a critical class of organic compounds that feature both an amino and a hydroxyl group attached to a chiral carbon framework. acs.orgrsc.org Their bifunctional nature makes them exceptionally valuable as precursors for a wide array of biologically active molecules and as key components in asymmetric synthesis. rsc.orgacs.org These compounds are integral structural motifs in numerous natural products and pharmaceuticals. acs.org

The strategic protection of the amino group in these molecules, creating N-protected derivatives, is a fundamental tactic in stereoselective chemistry. acs.orgnih.gov This protection serves several crucial purposes. Firstly, it prevents unwanted side reactions involving the nucleophilic nitrogen atom. Secondly, and more importantly, the protecting group can exert significant steric and electronic influence on the molecule's reactivity, thereby directing the stereochemical outcome of subsequent transformations. diva-portal.org Common N-protecting groups include tert-butoxycarbonyl (Boc) and Carbobenzoxy (Cbz), which can be readily introduced and later removed under specific conditions. acs.orgnih.gov The use of N-protected amino alcohols is a cornerstone of many powerful asymmetric methodologies, including the Sharpless asymmetric aminohydroxylation, which directly converts alkenes into enantiomerically enriched N-protected amino alcohols. nih.gov

The Unique Role of D-tert-Leucinol in Chiral Induction and Asymmetric Synthesis

D-tert-leucinol, a chiral amino alcohol derived from the non-proteinogenic amino acid D-tert-leucine, possesses a sterically demanding tert-butyl group. This bulky substituent is a defining feature that imparts a high degree of stereochemical control in asymmetric reactions. patsnap.comgoogle.com The significant steric hindrance of the tert-butyl group effectively shields one face of the molecule, compelling incoming reagents to approach from the less hindered side. This predictable facial selectivity is the basis for its utility as a chiral auxiliary and in chiral induction. patsnap.comgoogle.com

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired transformation, the auxiliary is removed, having fulfilled its role of transferring its chirality to the product. D-tert-leucinol and its derivatives have proven to be highly effective in this capacity, guiding the formation of new stereocenters with remarkable precision. organic-chemistry.org Furthermore, ligands derived from D-tert-leucinol are employed in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that influences the stereochemical course of the catalyzed reaction. diva-portal.org The development of synthetic methods for dynamic chiral induction often leverages the unique properties of such sterically hindered chiral molecules. google.com

Overview of n-Carbobenzoxy-d-tert-leucinol as a Pivotal Chiral Building Block

This compound is the N-protected form of D-tert-leucinol, where the amino group is masked with a Carbobenzoxy (Cbz or Z) group. This specific derivative combines the inherent chirality and steric bulk of the D-tert-leucinol core with the stability and synthetic versatility afforded by the Cbz protecting group. The Cbz group is stable under a variety of reaction conditions but can be readily cleaved by catalytic hydrogenation, a clean and efficient process.

This compound serves as a pivotal chiral building block in the multi-step synthesis of complex, enantiomerically pure molecules. Its well-defined stereochemistry and predictable reactivity make it an invaluable starting material for creating other chiral ligands, auxiliaries, and target molecules with specific stereochemical configurations. The synthesis of N-protected β-amino alcohols is a well-established field, and various methods exist for their preparation. scispace.com The availability and utility of compounds like this compound are crucial for advancing the frontiers of asymmetric synthesis and enabling the production of single-enantiomer pharmaceuticals and other high-value chiral chemicals.

PropertyValue
Compound Name This compound
Synonyms (R)-2-(Carbobenzoxyamino)-3,3-dimethyl-1-butanol, Z-D-Tle-ol, Z-D-(tBu)Gly-ol
CAS Number 186692-52-4
Molecular Formula C14H21NO3
Molecular Weight 251.33 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2R)-1-hydroxy-3,3-dimethylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3/c1-14(2,3)12(9-16)15-13(17)18-10-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,15,17)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJWHWKVTZVGMHH-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H](CO)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for N Carbobenzoxy D Tert Leucinol and Its Precursors

Enantioselective Synthesis Strategies for D-tert-Leucine and D-tert-Leucinol

The bulky tert-butyl group in D-tert-leucine and its derivatives presents unique challenges for achieving high enantioselectivity. rsc.org Consequently, a range of specialized enzymatic and biocatalytic methods have been developed to produce these valuable compounds in optically pure forms. researchgate.net

Enzymatic Hydrolysis and Kinetic Resolution Approaches for Optically Pure D-tert-Leucine

Kinetic resolution, a cornerstone of enantioselective synthesis, has been successfully applied to the production of D-tert-leucine. This strategy involves the selective reaction of one enantiomer in a racemic mixture, leaving the other unreacted and thus resolved.

One notable method involves the enzymatic hydrolysis of racemic N-acetyl-tert-leucine chloroethyl ester. researchgate.netnih.gov A protease from Bacillus licheniformis, commercially known as Alcalase®, catalyzes the hydrolysis of the L-enantiomer, leaving the D-enantiomer of the ester intact. researchgate.netnih.gov Subsequent acidic saponification of the remaining D-ester yields optically pure D-tert-leucine. researchgate.netnih.gov The chloroethyl ester was found to exhibit the highest rate of hydrolysis among several tested esters. researchgate.netnih.gov

Another effective approach utilizes penicillin G acylase from Kluyvera citrophila for the kinetic resolution of N-phenylacetyl-DL-tert-leucine. researchgate.net The enzyme selectively hydrolyzes the N-phenylacetyl group from L-tert-leucine, allowing for the separation of the desired D-enantiomer, which remains acylated. researchgate.net Acid-catalyzed hydrolysis of the remaining N-phenylacetyl-D-tert-leucine then affords D-tert-leucine with high enantiomeric excess. researchgate.net This method has proven to be a practical route for preparing both D- and L-tert-leucine. researchgate.net

An alternative kinetic resolution strategy employs a leucine (B10760876) dehydrogenase for the oxidative resolution of racemic tert-leucine. researchgate.netunipd.it In this process, the L-amino acid is completely oxidized by coupling the primary reaction with an efficient and irreversible NAD+ regenerating step using an NADH oxidase. unipd.it This leaves the D-tert-leucine with an excellent enantiomeric excess of over 99%. unipd.it

EnzymeSubstrateProductEnantiomeric Excess (ee)YieldReference
Protease (Bacillus licheniformis)(+/-)-N-acetyl-tert. leucine chloroethyl esterD-tert-leucine>99%High researchgate.netnih.gov
Penicillin G acylase (Kluyvera citrophila)N-phenylacetyl-DL-tert-leucineD-tert-leucine98.5%80.6% (total) researchgate.net
Leucine Dehydrogenase / NADH OxidaseDL-tert-leucineD-tert-leucine>99%Not specified unipd.it

Biocatalytic Pathways for Enantiomerically Enriched tert-Leucine Derivatives

Biocatalytic methods offer a direct and often more efficient alternative to classical resolution for producing enantiomerically pure amino acids. These pathways utilize whole-cell systems or isolated enzymes to catalyze stereoselective transformations.

For the synthesis of L-tert-leucine, a well-established industrial process involves the enantioselective reductive amination of trimethylpyruvic acid using L-leucine dehydrogenase (LeuDH). rsc.orgresearchgate.net This reaction requires a nicotinamide (B372718) cofactor (NADH), which can be regenerated in situ using a formate (B1220265) dehydrogenase (FDH). rsc.org The use of a membrane reactor allows for the retention of the enzymes and the cofactor, leading to high space-time yields. rsc.org More advanced systems utilize whole cells co-expressing both LeuDH and FDH, eliminating the need for external cofactor addition and proving to be highly efficient in producing L-tert-leucine with over 99% enantiomeric excess. rsc.orgresearchgate.net

Another biocatalytic route employs an E. coli branched-chain amino acid aminotransferase (BCAT) to convert trimethylpyruvate to L-tert-leucine using glutamic acid as the amine donor. rsc.orgjmb.or.kr The side product, α-ketoglutarate, can be recycled back to glutamic acid using an ornithine aminotransferase, creating a closed-loop system. rsc.org

While many biocatalytic routes focus on the L-enantiomer, the synthesis of D-tert-leucine can be achieved through the kinetic resolution of racemic tert-leucine using an L-amino acid dehydrogenase, which selectively converts the L-enantiomer to the corresponding keto acid. rsc.org

Enzyme SystemPrecursorProductKey FeaturesReference
Leucine Dehydrogenase (LeuDH) & Formate Dehydrogenase (FDH)Trimethylpyruvic acidL-tert-leucineIndustrial scale, high ee (>99%), cofactor regeneration rsc.orgresearchgate.netresearchgate.net
Branched-chain amino acid aminotransferase (BCAT) & Ornithine aminotransferaseTrimethylpyruvateL-tert-leucineAmine donor recycling rsc.orgjmb.or.kr
L-amino acid dehydrogenase & NADH oxidaseRacemic tert-leucineD-tert-leucineKinetic resolution via oxidation of the L-enantiomer rsc.org

Dynamic Kinetic Resolution Methods in Precursor Synthesis

Dynamic kinetic resolution (DKR) represents a significant advancement over traditional kinetic resolution by combining the enzymatic resolution step with in situ racemization of the slower-reacting enantiomer. This allows for a theoretical yield of 100% for the desired enantiomer, a substantial improvement over the 50% maximum yield of conventional kinetic resolution. psu.edu

A prominent example of DKR in the synthesis of tert-leucine derivatives involves the use of racemic oxazolone (B7731731) derivatives. rsc.orgrsc.org Racemic tert-leucine is converted to its corresponding oxazolone, which undergoes rapid base-catalyzed racemization. rsc.orgrsc.org A lipase (B570770), such as Mucor miehei lipase (MML), then selectively catalyzes the ring-opening of one of the oxazolone enantiomers. rsc.orgrsc.org For instance, in the presence of butanol, MML selectively opens the (S)-oxazolone to form the N-benzoyl-L-tert-leucine butyl ester with high conversion and excellent enantiomeric excess. rsc.org This process has been successfully scaled up for industrial production. rsc.orgresearchgate.net

The success of a DKR process hinges on the rate of racemization being fast relative to the rate of the enzymatic transformation. psu.edu The C-H proton at the C-2 position of the oxazolone has a low pKa, facilitating rapid racemization and enabling the high efficiency of this DKR process. rsc.org

Key FeatureDescriptionReference
Core ConceptCombines enzymatic resolution with in situ racemization of the undesired enantiomer. psu.edu
Theoretical YieldUp to 100% of a single enantiomer. psu.edu
Application to tert-leucineRacemic tert-leucine is converted to an oxazolone derivative which undergoes lipase-catalyzed ring-opening. rsc.orgrsc.org
Key IntermediateRacemic 2-phenyl-4-tert-butyloxazolin-5(4H)-one. jmb.or.kr
Enzyme ExampleMucor miehei lipase (MML) or Lipozyme. rsc.orgrsc.org
Product ExampleN-benzoyl-L-tert-leucine butyl ester with >99% ee. rsc.orgrsc.org

Selective N-Carbobenzoxylation of D-tert-Leucinol

Once optically pure D-tert-leucinol is obtained, the next critical step is the selective protection of the amino group with a benzyloxycarbonyl (Cbz or Z) group. This protecting group is widely used in peptide synthesis due to its stability under various conditions and its susceptibility to removal by hydrogenolysis. total-synthesis.com

Exploration of Direct N-Protection Protocols

The direct N-protection of D-tert-leucinol with a Cbz group is typically achieved by reacting the amino alcohol with benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. total-synthesis.com The Schotten-Baumann reaction conditions, which employ an aqueous base like sodium carbonate, are commonly used. total-synthesis.com Alternatively, an organic base such as triethylamine (B128534) can be used in an organic solvent. nih.gov The reaction proceeds via the nucleophilic attack of the more nucleophilic amine group on the benzyl chloroformate, displacing the chloride and forming the stable carbamate (B1207046) linkage. total-synthesis.com The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction. total-synthesis.com

While direct protection is often straightforward, the presence of the hydroxyl group in D-tert-leucinol requires careful control of reaction conditions to avoid O-acylation as a side reaction. However, the higher nucleophilicity of the amine generally allows for selective N-protection. total-synthesis.com Other Cbz-donating reagents, such as dibenzyl dicarbonate (B1257347) (Cbz₂O) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu), can also be employed and may offer advantages in certain systems. total-synthesis.com

Alternative N-Cbz Introduction Strategies via Intermediate Transformations

In some cases, indirect methods for introducing the N-Cbz group can be advantageous, particularly when dealing with complex molecules or to avoid potential side reactions. These strategies often involve the transformation of the amino group into an intermediate that is then converted to the Cbz-protected amine.

One such strategy involves the formation of an N-acylsulfonamide intermediate. nih.gov The carboxylic acid precursor, D-tert-leucine, can be reacted with p-toluenesulfonyl isocyanate to form an N-acylsulfonamide. nih.gov This intermediate can then be alkylated, followed by a transamidation reaction to introduce the desired amine functionality, which can then be protected. nih.gov

Another approach utilizes acyl azide (B81097) intermediates. nih.gov The N-protected amino acid can be converted to its corresponding acyl azide, which can then undergo further transformations. nih.gov For example, in solid-phase peptide synthesis, an N-protected amino acid hydrazide can be converted to an acyl azide, which then reacts with the growing peptide chain. nih.gov

While these alternative strategies are more common in the context of peptide synthesis, the principles can be adapted for the protection of individual amino alcohols like D-tert-leucinol. For instance, D-tert-leucine could be converted to an intermediate that is subsequently reduced and protected. However, for a simple molecule like D-tert-leucinol, direct N-carbobenzoxylation is generally the most efficient method.

Derivatization and Chemical Modifications of N-Carbobenzoxy-Protected Amino Alcohols and Acids

The carbobenzoxy (Cbz) protecting group is widely utilized in peptide synthesis and the preparation of complex chiral molecules due to its stability under various conditions and its susceptibility to clean removal via hydrogenolysis. The following sections detail specific advanced methodologies for modifying N-Cbz protected amino acids, showcasing the versatility of these substrates in complex organic synthesis.

Electrochemical Decarboxylative Alkoxylation of N-Cbz-Amino Acids

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidation. The anodic oxidation of N-Cbz-protected α-amino acids, known as non-Kolbe electrolysis, provides a powerful route for decarboxylative functionalization. icm.edu.pl This process avoids the use of stoichiometric heavy-metal oxidants like lead(IV) acetate. rsc.org

The reaction proceeds via a two-electron oxidation pathway. icm.edu.plnih.gov The N-protected α-amino acid undergoes an initial one-electron oxidation to form a radical, which then rapidly decarboxylates. A second one-electron oxidation of the resulting radical intermediate generates a highly reactive N-acyliminium cation. icm.edu.plnih.gov This electrophilic intermediate is then trapped by a nucleophilic solvent, such as methanol (B129727) or acetic acid, to yield the corresponding α-alkoxylated or α-acetoxylated product. icm.edu.plrsc.org

This methodology has been standardized using commercially available electrochemical setups, making it a reproducible and accessible technique for various laboratories. icm.edu.pl Research has demonstrated that this process is applicable to a wide range of N-Cbz-protected amino acids, affording N,O-acetals in high yields. icm.edu.plrsc.org The reaction is not only limited to intermolecular reactions; intramolecular versions where the nucleophile is tethered to the amino acid backbone have been developed to synthesize cyclic ethers, providing access to novel unnatural amino acid derivatives. nih.govbeilstein-journals.org

Table 1: Examples of Electrochemical Decarboxylative Functionalization of N-Cbz-Amino Acids

Starting N-Cbz-Amino Acid Nucleophilic Solvent Product Yield (%) Reference
N-Cbz-Phenylalanine Methanol N-Cbz-α-methoxyphenylalaninal dimethyl acetal >90% icm.edu.pl
N-Cbz-Alanine Methanol N-Cbz-α-methoxyalaninal dimethyl acetal >90% icm.edu.pl
N-Cbz-Proline Acetic Acid/Acetate N-Cbz-2-acetoxyproline 92% rsc.org

Brønsted Acid-Catalyzed Intramolecular Cyclizations of N-Cbz-Protected Diazoketones

A metal-free approach for the synthesis of heterocyclic structures from N-Cbz-amino acid derivatives involves the Brønsted acid-catalyzed intramolecular cyclization of diazoketones. nih.govfrontiersin.org This method provides an environmentally friendly and operationally simple route to 1,3-oxazinane-2,5-diones. nih.govnih.gov The diazoketone precursors are readily synthesized from the corresponding N-Cbz-amino acids by activation with isobutyl chloroformate followed by reaction with diazomethane. nih.govresearchgate.net

The proposed mechanism begins with the protonation of the diazo compound by a Brønsted acid, such as silica-supported perchloric acid (HClO₄), to form a diazonium intermediate. nih.govfrontiersin.org The carbamate carbonyl group of the Cbz protector then acts as an intramolecular nucleophile, attacking the carbon bearing the diazonium group. This attack facilitates the release of nitrogen gas (N₂) and forms a cyclic ammonium (B1175870) intermediate. nih.govresearchgate.net Finally, a nucleophilic solvent like methanol attacks the benzylic carbon of the Cbz group, cleaving it and forming the final oxazinanone product along with a (methoxymethyl)benzene byproduct. nih.govfrontiersin.org This method is notable for its mild conditions and good to excellent yields. frontiersin.orgnih.gov

Table 2: Brønsted Acid-Catalyzed Cyclization of N-Cbz-Protected Diazoketones

Amino Acid Origin Catalyst Product Yield (%) Reference
Phenylalanine Silica-supported HClO₄ (S)-6-benzyl-1,3-oxazinane-2,5-dione 81% frontiersin.orgresearchgate.net
Alanine Silica-supported HClO₄ (S)-6-methyl-1,3-oxazinane-2,5-dione 84% researchgate.net
Valine Silica-supported HClO₄ (S)-6-isopropyl-1,3-oxazinane-2,5-dione 85% researchgate.net

Formation of Ureas, Carbamates, and Thiocarbamates from Cbz-Protected Amines

A versatile, one-pot synthesis allows for the conversion of Cbz-protected amines into a variety of unsymmetrical ureas, carbamates, and thiocarbamates. rsc.orgresearchgate.net This transformation relies on the in situ generation of a highly reactive isocyanate intermediate from the Cbz-protected amine. rsc.orgresearchgate.net The reaction is typically promoted by a combination of 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640). rsc.orgresearchgate.net

Once generated, the isocyanate intermediate does not require isolation and can be immediately trapped by a range of nucleophiles. The addition of a primary or secondary amine leads to the formation of a urea (B33335), while alcohols yield carbamates, and thiols produce thiocarbamates. rsc.orgresearchgate.net This method is highly efficient, affording the desired products in high yields for both aliphatic and aromatic Cbz-protected amines. rsc.orgresearchgate.net The operational simplicity and broad substrate scope make this a powerful tool for creating diverse molecular libraries. researchgate.net

Table 3: One-Pot Synthesis of Ureas, Carbamates, and Thiocarbamates from Cbz-Amines

Cbz-Protected Amine Nucleophile Product Type Yield (%) Reference
N-Cbz-benzylamine 4-methoxybenzylamine Urea 94% rsc.org
N-Cbz-benzylamine Benzyl alcohol Carbamate 95% rsc.org
N-Cbz-benzylamine Benzyl mercaptan Thiocarbamate 91% rsc.org

Rearrangement Reactions Involving N-Carbobenzoxy-Protected Substrates

Rearrangement reactions are fundamental transformations in organic synthesis that allow for significant structural modifications. The Curtius rearrangement is a classic and highly effective method for converting carboxylic acids into amines, ureas, or carbamates via an isocyanate intermediate. nih.govorganic-chemistry.org When applied to N-Cbz-protected amino acids, this reaction provides a pathway to valuable derivatives.

The process begins with the conversion of the carboxylic acid functionality into an acyl azide, often using a reagent like diphenylphosphoryl azide (DPPA). nih.gov Upon heating, the acyl azide undergoes a concerted rearrangement, losing nitrogen gas to form an isocyanate. nih.govwiley-vch.de This isocyanate is a key intermediate that can be trapped by various nucleophiles. organic-chemistry.org For instance, trapping with an alcohol leads to the formation of a carbamate. This sequence allows for the modification of the C-terminus of an N-Cbz-protected amino acid. While some studies have explored this for N-Boc systems, the principles are directly applicable to N-Cbz analogues. nih.govrsc.org The stability and reactivity of the intermediate isocyanate are crucial, and in some cases, such as with highly hindered substrates, alternative reaction pathways like fragmentation can occur. nih.gov

Table 4: Products Derived from Rearrangement of N-Protected Amino Acid Derivatives

Starting Material Type Rearrangement Key Intermediate Potential Product Class Reference
N-Cbz-Amino Acid Curtius Isocyanate Carbamate, Urea organic-chemistry.orgorganic-chemistry.org
N-Boc-Acylamide Base-induced α-aminoketone α-aminoketone rsc.org
Quaternary N-Boc Proline Thermal Curtius N-Acyliminium ion Ring-opened ketone nih.gov

Applications of N Carbobenzoxy D Tert Leucinol in Advanced Stereoselective Transformations

Role as a Chiral Building Block in Complex Molecular Architectures

The unique stereochemistry of n-Carbobenzoxy-d-tert-leucinol makes it a valuable starting material for creating intricate, multi-functionalized chiral molecules and non-proteinogenic amino acids.

Enantioselective Construction of Multi-functionalized Chiral Molecules

Chiral molecules are essential in drug development and materials science. The synthesis of these molecules often requires precise control over their three-dimensional structure, a process known as enantioselective synthesis. N-protected tert-leucine derivatives, such as this compound, serve as external chiral sources that can coordinate with metal catalysts to control the enantioselectivity of a reaction. mdpi.com This is crucial in constructing complex molecular architectures where specific stereoisomers are required for biological activity or material properties.

Enantiomerically pure noncanonical amino acids (ncAAs) are valuable building blocks in organic synthesis, medicinal chemistry, and chemical biology. nih.govrsc.org They can be transformed into other important chiral molecules like β-amino alcohols and 1,2-diamines, which are widely used as ligands for asymmetric catalysts and as building blocks for creating enantiopure natural products and drugs. nih.govrsc.org The demand for optically active ncAAs has driven the development of new and efficient synthesis methods, particularly those based on asymmetric catalysis. nih.gov

Synthesis of Noncanonical Alpha-Amino Acids Utilizing this compound as a Precursor

Noncanonical alpha-amino acids (ncAAs) are crucial components in the development of new drugs and bioactive compounds. frontiersin.orgfrontiersin.org They are used to create peptides and proteins with enhanced or novel properties. nih.govrsc.org The synthesis of these specialized amino acids often begins with proteinogenic amino acids, which are readily available chiral molecules. nih.gov

One strategy for synthesizing ncAAs involves the direct, stereoselective α-alkylation of amino acid ester derivatives. researchgate.net this compound and similar N-protected amino acids are key precursors in these transformations. For instance, leucine (B10760876) derivatives with various N-protecting groups, including the Cbz group, can undergo dehydrogenation to create unsaturated amino acids without significant loss of enantiomeric purity. nih.gov These unsaturated derivatives can then be further modified to produce a diverse range of ncAAs. nih.gov

Another approach involves the use of l-tert-leucine-derived catalysts, such as squaramides, to facilitate reactions like the conjugate addition of α-nitrocarboxylates to enones, leading to the formation of quaternary α-amino acids. nih.gov Additionally, photochemical methods have been developed for the deracemization of N-carboxyanhydrides derived from amino acids like tert-leucine, providing a route to chiral α-amino acid derivatives. d-nb.info

Integration into Peptide and Peptidomimetic Synthesis

The carbobenzoxy (Cbz) protecting group, a key feature of this compound, has been fundamental to peptide synthesis since its introduction by Bergmann and Zervas. smolecule.comnih.gov It allows for controlled, stepwise elongation of peptide chains.

N-to-C Peptide Chain Elongation Strategies with N-Cbz-Amino Acid Derivatives

While the conventional method for solid-phase peptide synthesis (SPPS) proceeds in the C-terminus to N-terminus (C-to-N) direction, there is growing interest in N-to-C elongation. nih.govchemrxiv.org This alternative approach mimics the natural ribosomal synthesis of peptides and offers potential advantages in terms of efficiency and sustainability. nih.govresearchgate.net

Historically, N-to-C synthesis has been challenged by a higher risk of racemization. nih.govchemrxiv.org However, modern methods employing thioesters, vinyl esters, and transamidation have enabled efficient amide bond formation with minimal epimerization. nih.govchemrxiv.orgresearchgate.net N-Cbz-protected amino acids are central to these strategies. For example, N-Cbz-leucine can be activated with 2,2′-dipyridyl disulfide and triphenylphosphine (B44618) to form a thiopyridyl ester, which then reacts with another amino acid ester to form a dipeptide with high enantiomeric purity. nih.gov This demonstrates the viability of using N-Cbz derivatives in N-to-C solid-phase peptide synthesis (SPPS). nih.gov

The development of orthogonal protection schemes, where different protecting groups can be removed under distinct conditions, is crucial for complex peptide synthesis. smolecule.com The Cbz group, often removed by hydrogenolysis, complements other protecting groups like Boc (tert-butyloxycarbonyl), which is acid-labile, allowing for selective deprotection and chain elongation. smolecule.com

Synthesis of Alpha-Ureidopeptidomimetics from N-Cbz-Protected Amino Acid Esters

Alpha-ureidopeptidomimetics are modified peptides where an amide bond is replaced by a urea (B33335) linkage. This modification can enhance the stability and biological activity of the peptide. A straightforward, one-pot synthesis method has been developed to produce these compounds starting from N-Cbz-protected amino acid esters. researchgate.netdntb.gov.uaresearchgate.net

In this process, the N-Cbz-protected amino acid ester is treated with 2-chloropyridine (B119429) and triflic anhydride (B1165640) to generate an isocyanate intermediate in situ. researchgate.netresearchgate.net This reactive intermediate then couples with another amino acid ester to form the desired α-ureidopeptidomimetic in good yields (89-96%) and without racemization. researchgate.netresearchgate.net This method avoids the need to isolate the often-unstable isocyanate intermediate. researchgate.net

Alternative reagents like propanephosphonic acid anhydride (T3P®) can also be used to facilitate the synthesis of N-protected α-ureidopeptidomimetics from amino acids via a Curtius rearrangement of an in situ generated acid azide (B81097). thieme-connect.com This approach is particularly useful for Boc- and Cbz-protected derivatives, as their corresponding acid azides can be unstable. thieme-connect.com

Development and Application of Chiral Ligands for Asymmetric Catalysis

Chiral ligands are crucial components in asymmetric catalysis, a field dedicated to selectively producing one enantiomer of a chiral product. univpancasila.ac.id Ligands derived from chiral amino alcohols, such as D-tert-leucinol (the alcohol corresponding to D-tert-leucine), are highly effective in a variety of metal-catalyzed reactions.

The development of libraries of chiral ligands allows for the rapid screening and optimization of catalysts for specific transformations. pageplace.de Ligands containing pyridine (B92270) and oxazoline (B21484) moieties, often synthesized from chiral amino alcohols, are particularly versatile and have been successfully applied in reactions like palladium-catalyzed allylic alkylation. diva-portal.org For example, tert-leucinol-derived oxazoline ligands have been used in asymmetric Heck reactions and cobalt-catalyzed cycloadditions. acs.org

Furthermore, N-protected tert-leucine derivatives can themselves act as chiral ligands. mdpi.com They can coordinate with a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, such as the functionalization of C(sp³)–H bonds. mdpi.com The steric properties of the protecting group on the nitrogen atom can be modified to fine-tune the selectivity of the catalyst. mdpi.com Chiral 4-aryl-pyridine-N-oxides and other DMAP-type catalysts derived from tert-leucinol have also been developed for dynamic kinetic resolution reactions. acs.org

Design and Synthesis of Pyridyl Oxazoline (Pybox) Ligands Derived from tert-Leucinol

Pyridyl oxazoline (Pybox) ligands are a class of C₂-symmetric, tridentate ligands that have proven to be exceptionally effective in a wide range of metal-catalyzed asymmetric reactions. The synthesis of these ligands often begins with chiral β-amino alcohols, with tert-leucinol being a prominent starting material due to the influential steric properties of its tert-butyl group.

An efficient and widely adopted method for synthesizing Pybox ligands is the one-pot condensation reaction between a chiral β-amino alcohol and a dinitrile, such as pyridine-2,6-dicarbonitrile. csic.esthieme-connect.com This approach is often catalyzed by zinc salts, like zinc triflate (Zn(OTf)₂) or zinc chloride (ZnCl₂), which facilitate the cyclization to form the oxazoline rings. csic.esnih.gov The general procedure involves heating the β-amino alcohol and the dinitrile in a suitable solvent like toluene (B28343) or chlorobenzene (B131634) in the presence of the zinc catalyst. csic.esnih.gov For sterically hindered amino alcohols such as tert-leucinol, the reaction may require extended reflux times to achieve high yields. csic.esthieme-connect.com For instance, the synthesis of the Pybox ligand derived from (S)-tert-leucinol involved refluxing for 72 hours to secure a good yield. csic.es Upon completion, a simple workup involving washing with brine and sodium bicarbonate solution followed by evaporation of the solvent often yields the pure Pybox ligand. thieme-connect.com

The resulting tert-leucinol-derived Pybox ligand, 2,6-bis[(4S)-4,5-dihydro-4-(tert-butyl)oxazol-2-yl]pyridine, is a white solid. liv.ac.uk Its structure combines the rigid pyridine backbone, which pre-organizes the two coordinating nitrogen atoms, with the chiral oxazoline rings that create a sterically defined pocket around the metal center. This precise architecture is fundamental to its ability to induce high enantioselectivity in catalysis.

Table 1: Synthesis Conditions for tert-Leucinol-Derived Pybox Ligands

Starting MaterialsCatalyst (mol%)SolventConditionsYield (%)Reference
(S)-tert-leucinol, Pyridine-2,6-dicarbonitrileZn(OTf)₂ (5%)TolueneReflux, 72h85 csic.es
(S)-tert-leucinol, Pyridine-2,6-dicarbonitrileNot specifiedCH₂Cl₂ then EtOHNot specified61 liv.ac.uk
(R)-Homophenylalaninol, Pyridine-2,6-dicarbonitrileZn(OTf)₂ (5%)TolueneReflux, 24h81-83 nih.gov

Utilization of this compound Derivatives in Metal-Catalyzed Asymmetric Reactions

Derivatives of this compound, particularly the Pybox ligands synthesized from the corresponding amino alcohol, are paramount in transition-metal-catalyzed asymmetric synthesis. snnu.edu.cn The combination of a chiral ligand with a metal center generates a chiral catalyst capable of producing enantiomerically enriched products. The steric and electronic properties of the ligand are critical for the success of these reactions.

A notable application is the Scandium(III)-catalyzed asymmetric Diels-Alder reaction. liv.ac.uk In this context, the Pybox ligand derived from (S)-tert-leucinol was complexed with Scandium triflate (Sc(OTf)₃) to catalyze the reaction between N-acryloyl-1,3-oxazolidin-2-one and cyclopentadiene. liv.ac.uk The study highlighted how substituents on the Pybox ligand influence enantioselectivity. It was demonstrated that electron-withdrawing groups and significant steric bulk near the metal center enhance the enantiomeric excess (ee) of the product. liv.ac.uk The tert-butyl group of the tert-leucinol-derived ligand provides the necessary steric hindrance to effectively control the facial selectivity of the dienophile's approach to the diene. Under mild conditions, this catalytic system achieved a high enantioselectivity of up to 96% ee. liv.ac.uk

The general mechanism for such reactions involves the coordination of the tridentate Pybox ligand to the metal ion, forming a chiral Lewis acid complex. This complex then activates the substrate, for example, the N-acryloyl-1,3-oxazolidin-2-one, by coordinating to its carbonyl group. The chiral environment created by the ligand, dominated by the bulky tert-butyl groups, shields one face of the activated substrate, forcing the incoming reagent (cyclopentadiene) to attack from the less hindered face, thus leading to a highly enantioselective transformation. liv.ac.uk

Table 2: Performance of tert-Leucinol-Derived Pybox-Sc(III) Catalyst in Asymmetric Diels-Alder Reaction

Substrate (Dienophile)DieneLigandCatalyst SystemEndo/Exo RatioEnantiomeric Excess (ee, %)Reference
N-acryloyl-1,3-oxazolidin-2-oneCyclopentadienetert-Leucinol-PyboxSc(OTf)₃ (10 mol%)97:392 (endo) liv.ac.uk
N-crotonoyl-1,3-oxazolidin-2-oneCyclopentadienetert-Leucinol-Pybox with Cl substituentSc(OTf)₃ (10 mol%)98:296 (endo) liv.ac.uk

Organocatalytic Applications of tert-Leucinol-Derived Catalysts in Enantioselective Processes

In addition to forming ligands for metal catalysis, chiral scaffolds derived from tert-leucinol and its parent amino acid, L-tert-leucine, are extensively used to develop purely organic catalysts. Organocatalysis avoids the use of potentially toxic and expensive metals, offering a more sustainable approach to asymmetric synthesis. In this field, the bulky tert-butyl group is again instrumental in creating a highly organized chiral environment necessary for stereoselective bond formation.

A variety of tert-leucine-derived organocatalysts have been developed for key enantioselective reactions. For instance, a bifunctional thiourea-tertiary amine catalyst derived from L-tert-leucine has been shown to provide excellent stereocontrol in the Michael addition of 5H-oxazol-4-ones to α,β-unsaturated ketones. nih.gov Similarly, tert-leucine-derived squaramide and thiourea (B124793) catalysts have been successfully employed in the asymmetric Michael/acyl transfer reaction between α-nitroketones and 4-arylidenepyrrolidine-2,3-diones. beilstein-journals.org The thiourea or squaramide moiety activates the electrophile through hydrogen bonding, while the amine base activates the nucleophile, with the tert-leucine backbone providing the chiral scaffolding that dictates the stereochemical outcome.

Furthermore, a chiral diamine derived from tert-leucine effectively catalyzes the asymmetric Michael addition of nitromethane (B149229) to cyclic enones, providing access to all-carbon quaternary stereocenters with high enantioselectivity. nih.gov In another application, a tert-leucine-derived 2-phenolic anilide was found to be an efficient organocatalyst for the asymmetric cross-aldol reaction between glyoxylate (B1226380) and alkyl aldehydes. researchgate.net The authors noted that the catalyst's phenolic hydroxyl and amide groups form two hydrogen bonds with the glyoxylate, enhancing its electrophilicity, while the large tert-leucine side group is essential for achieving high enantioselectivity. researchgate.net These examples underscore the versatility of the tert-leucinol/leucine framework in the design of powerful organocatalysts for a range of enantioselective C-C bond-forming reactions.

Table 3: Applications of tert-Leucinol/Leucine-Derived Organocatalysts

Catalyst TypeReactionKey FeaturesYield / EnantioselectivityReference
Thiourea-tertiary amineMichael addition of 5H-oxazol-4-ones to α,β-unsaturated ketonesBifunctional catalyst with broad substrate scopeHigh yields and stereoselectivity nih.gov
Chiral diamineMichael addition of nitromethane to cyclic enonesCreates all-carbon quaternary stereocentersExcellent enantioselectivity nih.gov
2-Phenolic anilideCross-aldol reaction of glyoxylate and alkyl aldehydesDual hydrogen bonding activationHigh yield and enantioselectivity researchgate.net
Bifunctional thioureaMichael/acyl transfer of α-nitroketonesEffective for highly substituted substratesUp to 82% yield, 90% ee beilstein-journals.org

Mechanistic Investigations and Theoretical Studies of N Carbobenzoxy D Tert Leucinol Reactivity

Elucidation of Stereochemical Control and Enantioselectivity Mechanisms

The ability of n-Carbobenzoxy-d-tert-leucinol to control the stereochemistry of a reaction stems from its inherent chirality and steric bulk. When used as a chiral auxiliary, it is temporarily incorporated into a substrate molecule to direct the approach of a reagent to one of two enantiotopic or diastereotopic faces. The primary mechanisms of stereochemical control are rooted in steric hindrance and the formation of rigid, chelated transition states.

The d-configuration of the stereocenter, combined with the large tert-butyl group, creates a highly biased steric environment. Any reagent approaching the molecule will encounter significant steric repulsion from one face, forcing it to attack from the less hindered direction. The N-Carbobenzoxy (Cbz) group further contributes to this steric bias. The planar phenyl ring of the Cbz group can adopt specific conformations that effectively block one side of the molecule.

In reactions involving organometallic reagents, the oxygen of the hydroxyl group and the carbonyl oxygen of the Cbz carbamate (B1207046) can act as Lewis basic sites, chelating to a metal center. This chelation creates a rigid, bicyclic-like transition state, which locks the molecule into a specific conformation. This pre-organization of the transition state geometry dramatically enhances facial selectivity, as the substrate's reactive site becomes highly exposed on one face and completely shielded on the other. The predictability of this model allows for the rational design of synthetic routes to obtain a desired stereoisomer.

Table 1: Hypothetical Diastereoselectivity in the Alkylation of an Enolate Derived from an Ester of this compound

Electrophile (R-X)Proposed Transition State ModelPredicted Major DiastereomerPredicted Diastereomeric Excess (d.e.)
Methyl iodide (CH₃I)Chelated (Li⁺)(R,R)>95%
Benzyl (B1604629) bromide (BnBr)Chelated (Li⁺)(R,R)>98%
Isopropyl iodide (i-PrI)Chelated (Li⁺)(R,R)>90% (lower due to steric bulk of electrophile)
Methyl iodide (CH₃I)Non-ChelatedMixture<20%

Detailed Mechanistic Pathways of Reactions Involving N-Carbobenzoxy-Protected Systems

The N-Carbobenzoxy group is a carbamate protecting group widely used in organic synthesis, particularly in peptide chemistry. total-synthesis.com Its installation is typically achieved by reacting the amine with benzyl chloroformate under basic conditions. The mechanism involves the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the chloroformate. total-synthesis.com

Deprotection of the Cbz group is most commonly achieved through catalytic hydrogenolysis. This reaction proceeds by the oxidative addition of palladium(0) to the benzylic C-O bond, followed by hydrogenolysis to release the unprotected amine, toluene (B28343), and carbon dioxide. This deprotection method is notably mild and chemoselective, leaving many other functional groups intact. organic-chemistry.org

In the context of this compound, the Cbz group influences the mechanistic pathways of subsequent reactions. For example, in the oxidation of the primary alcohol, the Cbz group's steric bulk can direct the oxidant to the less hindered face of a transient intermediate. In reactions involving the nitrogen atom, the carbamate functionality renders it non-nucleophilic and non-basic, preventing unwanted side reactions. However, under certain conditions, such as treatment with strong bases like n-butyllithium, the proton on the nitrogen can be abstracted to form a lithium amide, which can then participate in subsequent reactions.

Influence of the N-Carbobenzoxy Protecting Group on Reaction Reactivity and Selectivity

The N-Carbobenzoxy group exerts a profound influence on the reactivity and selectivity of reactions involving this compound through a combination of electronic and steric effects.

Electronic Effects: The carbamate group is electron-withdrawing, which significantly reduces the nucleophilicity and basicity of the nitrogen atom it protects. This electronic effect is crucial for preventing the amine from participating in undesired reactions, such as acting as a base or a nucleophile in the presence of electrophiles intended for other parts of the molecule.

Steric Effects: The Cbz group, with its benzyl moiety, is sterically demanding. This steric bulk, in concert with the tert-butyl group of the leucinol backbone, creates a highly congested environment around the chiral center. This congestion is a key factor in directing the stereochemical outcome of reactions at adjacent centers, as discussed in section 4.1. Studies on the enzymatic oxidation of other N-Cbz protected amino alcohols have shown that bulky substituents can significantly impact reaction rates by increasing steric hindrance around the reactive site. uab.cat It is reasonable to infer that the bulky tert-butyl group in this compound would similarly influence its reactivity in both chemical and enzymatic transformations. uab.cat Furthermore, the Cbz group can influence chemoselectivity. For instance, in a molecule with multiple nucleophilic sites, the protection of an amine with a Cbz group deactivates it, allowing reactions to occur selectively at other sites. organic-chemistry.orgmsu.edu

Table 2: Comparison of Properties of Common N-Protecting Groups

Protecting GroupAbbreviationElectronic EffectRelative Steric BulkCommon Deprotection Condition
CarbobenzoxyCbzElectron-withdrawingModerate-LargeH₂, Pd/C (Hydrogenolysis)
tert-ButoxycarbonylBocElectron-withdrawingLargeStrong Acid (e.g., TFA)
9-FluorenylmethoxycarbonylFmocElectron-withdrawingVery LargeBase (e.g., Piperidine)
AcetylAcElectron-withdrawingSmallAcid or Base Hydrolysis

Computational Chemistry and Molecular Modeling in Predicting Reaction Outcomes and Stereocontrol

By calculating the energies of the various possible transition states for a given reaction, chemists can predict which pathway is kinetically favored. For reactions involving this compound, this would allow for the prediction of the major diastereomer formed. For instance, one could model the chelated and non-chelated transition states for the alkylation of an enolate derived from this chiral auxiliary. The calculated energy difference between the diastereomeric transition states would provide a theoretical prediction of the diastereomeric excess (d.e.), which could then be compared with experimental results.

Molecular modeling can also be used to visualize the steric environment around the reactive center, providing a qualitative understanding of how the tert-butyl and Cbz groups direct the approach of incoming reagents. Furthermore, these models can help in understanding the conformational preferences of the molecule, which can be critical for its reactivity. Such computational studies are invaluable for refining our understanding of reaction mechanisms and for the rational design of new, more selective chiral auxiliaries and catalysts. nih.gov

Q & A

Q. What steps validate the compound’s role in inhibiting oxidative degradation in biotherapeutics?

  • Methodological Answer : Perform accelerated oxidation studies (40°C/75% RH) with model proteins (e.g., lysozyme). Compare oxidation markers (e.g., methionine sulfoxide) via LC-MS in the presence/absence of this compound. Dose-response curves (0.1–10 mM) quantify efficacy relative to BHT or BHA .

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